molecular formula C10H23NO B015363 10-Amino-1-decanol CAS No. 23160-46-5

10-Amino-1-decanol

Cat. No. B015363
CAS RN: 23160-46-5
M. Wt: 173.3 g/mol
InChI Key: SWVSKCPPMNGBGL-UHFFFAOYSA-N
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Description

"10-Amino-1-decanol" is a chemical compound that is part of a broader class of organic compounds known as amino alcohols. Amino alcohols contain both an amine group and an alcohol group, making them versatile intermediates in organic synthesis, especially in the production of pharmaceuticals, surfactants, and polymers.

Synthesis Analysis

The synthesis of compounds similar to "10-Amino-1-decanol" often involves multistep organic reactions. For example, an optimized process for synthesizing 10-Bromo-1-decanol, a related compound, uses decane-1,10-diol as a substrate, indicating the potential pathways for synthesizing amino-decanols through halogenated intermediates (Spaccini et al., 2010).

Scientific Research Applications

  • Antibacterial Properties : A study by Perrakis et al. (1996) in the Journal of Inclusion Phenomena and Macrocyclic Chemistry found that the decyl-quaternary ammonium salt of adamantanol, which is structurally related to 10-Amino-1-decanol, exhibits strong antibacterial activity against Gram-positive and, at higher concentrations, Gram-negative microorganisms by disturbing microbial cell membrane permeability (Perrakis et al., 1996).

  • Transport Through Membranes : Bryjak et al. (1991) reported in the Journal of Membrane Science that amino acid hydrochlorides are effectively transported through 1-decanol membranes, suggesting potential applications in membrane-based separation processes (Bryjak et al., 1991).

  • Biotransformations : Research by Neumann et al. (2005) in Applied and Environmental Microbiology demonstrated that 1-decanol is a suitable solvent for two-liquid-phase biotransformations, enabling bacteria to tolerate higher substrate concentrations, which is significant for industrial bioprocessing applications (Neumann et al., 2005).

  • Pharmacological Effects : Rajan et al. (2018) in Metabolism: Clinical and Experimental found that a compound structurally related to 10-Amino-1-decanol acts as a β3-AR agonist, improving insulin sensitivity and glucose tolerance in mice, indicating potential therapeutic applications (Rajan et al., 2018).

  • Antitumor Agents : A study by Antonini et al. (1997) in the Journal of Medicinal Chemistry discussed the synthesis of DNA-intercalating potential antitumor agents structurally similar to 10-Amino-1-decanol, highlighting their potential in cancer treatment (Antonini et al., 1997).

  • Pulmonary Drug Delivery : Lehmler and Bummer (2005) in Colloids and Surfaces B: Biointerfaces studied the mixing behavior of 10-(perfluorohexyl)-decanol and DPPC, finding partial miscibility in biological mono- and bilayers, which could be relevant for pulmonary drug delivery applications (Lehmler & Bummer, 2005).

Safety And Hazards

10-Amino-1-decanol may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation . In case of contact, wash with plenty of soap and water .

Future Directions

Research into the partitioning of amino acids and proteins into decanol could provide insights into the potential for life in non-polar liquids . This suggests that 10-Amino-1-decanol and similar compounds could have interesting applications in the study of alternative biochemistries.

properties

IUPAC Name

10-aminodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVSKCPPMNGBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403579
Record name 10-Amino-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Amino-1-decanol

CAS RN

23160-46-5
Record name 10-Amino-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Amino-1-decanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S O'Mahony, C O'Dwyer, CA Nijhuis, JC Greer… - Langmuir, 2013 - ACS Publications
… 10-amino-1-decanol SAM because it forms predominantly bilayers under conditions of excess 10-amino-1-decanol … formed on graphene by 10-amino-1-decanol molecules as the NH 2 -…
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
E Dyer, H Scott - Journal of the American Chemical Society, 1957 - ACS Publications
… obtained by treating 10-amino1- decanol (Via) and 4-aminomethylbenzyl alcohol (VIb) with ethylene carbonate and subjecting the products to vacuum …
Number of citations: 92 0-pubs-acs-org.brum.beds.ac.uk
J Arima, K Shimone, K Miyatani, Y Tsunehara… - The FEBS …, 2016 - Wiley Online Library
d‐Stereospecific amidohydrolase ( DAH ) from Streptomyces sp. 82F2, which catalyzes amide bond formation from d‐aminoacyl esters and l‐amino acids (aminolysis), can be used to …
HW Yoo, H Jung, S Sarak, YC Kim, BG Park, BG Kim… - Green …, 2022 - pubs.rsc.org
… The use of 400 mM benzyl amine in the concurrent reaction system could afford 5.4 mM 8-amino-1-octanol, 4.9 mM 10-amino-1-decanol and 5.1 mM 12-aminol from their corresponding …
Number of citations: 9 0-pubs-rsc-org.brum.beds.ac.uk
T Shoda, M Kato, R Harada, T Fujisato… - Bioorganic & medicinal …, 2015 - Elsevier
… The amine moiety of 10-amino-1-decanol was protected by the Boc group and the hydroxyl moiety was tosylated to obtain 7. Treatment with TBAF followed by HCl resulted in 9. Finally, …
TR Lee, J Niu, DS Lawrence - researchgate.net
… Protocol for the Synthesis of 10-Amino-1-decanol and 12-Amino-1dodecanol–A solution of potassium phthalimide (0.65 g, 3.5 mmol) and 10-bromo-1-decanol (0,71 g, 3 mmol) in DMF (…
Number of citations: 0 www.researchgate.net
Y Ishibashi, Y Nagamatsu, S Meyer, A Imamura… - …, 2009 - academic.oup.com
… Twenty-five micromole of NBD-F and 25 μmol of each ω-amino alkanols (ethanolamine, 3-amino-1-propanol, 5-amino-1-pentanol, 6-amino-1-hexanol or 10-amino-1-decanol) were …
Number of citations: 15 0-academic-oup-com.brum.beds.ac.uk
TR Lee, J Niu, DS Lawrence - Journal of Biological Chemistry, 1995 - ASBMB
We report the first active site substrate specificity analysis of a tyrosine-specific protein kinase, namely pp60 c−src . Like the cAMP-dependent protein kinase and protein kinase C, pp60 …
Number of citations: 46 www.jbc.org
YW Lee, J Yeop, H Lim, WW Park… - … Applied Materials & …, 2021 - ACS Publications
… –C 2 –OH (1a), and Rh–C 10 –OH (1b), were synthesized in ∼24% yield via a microwave-assisted one-pot reaction between an amino-alcohol (2-aminoethanol or 10-amino-1-decanol…
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
Y Xia, JA Kornfield, RH Grubbs - Macromolecules, 2009 - ACS Publications
… exo-Norbornene monomer 4 bearing a terminal acetylene group was synthesized by condensation of exo-norbornene anhydride with 10-amino-1-decanol, followed by esterification …
Number of citations: 376 0-pubs-acs-org.brum.beds.ac.uk

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